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Compound of Interest

Compound Name: Yp537

Cat. No.: B12405530 Get Quote

Initial research clarifies that "Yp537" is not a drug or ligand but refers to a specific amino acid

residue, Tyrosine 537, on the Estrogen Receptor Alpha (ERα). This site is crucial for the

receptor's function and regulation. Phosphorylation at Y537, often mediated by kinases like

Src, plays a significant role in ERα's transcriptional activity, its interaction with coactivator

proteins, and its subsequent degradation.[1][2] Mutations at this site, particularly Y537S, are

frequently observed in metastatic breast cancer and are associated with resistance to

endocrine therapies.[3] These mutations can lead to a constitutively active receptor that no

longer requires estrogen for its function.[3]

This guide, therefore, interprets the user's request as an inquiry into the cross-reactivity of

ligands that target ERα with other hormone receptors. This is a critical aspect of drug

development, as off-target effects can lead to unforeseen side effects or therapeutic outcomes.

We will focus on the cross-reactivity profiles of estradiol, the natural ligand for ERα, and two

clinically important ERα modulators: tamoxifen (a selective estrogen receptor modulator,

SERM) and fulvestrant (a selective estrogen receptor degrader, SERD).

Comparative Cross-Reactivity of ERα Ligands with
Other Steroid Hormone Receptors
The following table summarizes the relative binding affinities of estradiol, tamoxifen, and

fulvestrant for the Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid

Receptor (GR), and Mineralocorticoid Receptor (MR). The data is compiled from various
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sources, and it is important to note that experimental conditions can influence the exact values.

The affinities are presented relative to the natural ligand for each receptor being 100%.
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Ligand Target Receptor
Relative Binding
Affinity (%)

Reference

Estradiol
Estrogen Receptor α

(ERα)
100 -

Androgen Receptor

(AR)
7.9 Wikipedia

Progesterone

Receptor (PR)
2.6 Wikipedia

Glucocorticoid

Receptor (GR)
0.6 Wikipedia

Mineralocorticoid

Receptor (MR)
0.13 Wikipedia

Tamoxifen
Estrogen Receptor α

(ERα)
2.5

Nanoparticle-Based

Combination Therapy

Enhances Fulvestrant

Efficacy and

Overcomes Tumor

Resistance in ER-

Positive Breast

Cancer

Androgen Receptor

(AR)
Low to negligible

Tamoxifen-Bound

Estrogen Receptor

(ER) Strongly

Interacts with the

Nuclear Matrix Protein

HET/SAF-B, a Novel

Inhibitor of ER-

Mediated

Transactivation

Progesterone

Receptor (PR)

Binds with lower

affinity than to ERα

Interaction of

Tamoxifen Analogs

With the Pocket Site

of Some Hormone
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Receptors. A

Molecular Docking

and Density

Functional Theory

Study

Glucocorticoid

Receptor (GR)
Negligible

Interaction of

Glucocorticoid

Receptor (GR) with

Estrogen Receptor

(ER) α and Activator

Protein 1 (AP1) in

Dexamethasone-

mediated Interference

of ERα Activity

Mineralocorticoid

Receptor (MR)

No significant binding

reported
-

Fulvestrant
Estrogen Receptor α

(ERα)
89

Nanoparticle-Based

Combination Therapy

Enhances Fulvestrant

Efficacy and

Overcomes Tumor

Resistance in ER-

Positive Breast

Cancer

Androgen Receptor

(AR)

Can down-regulate

AR expression, but

direct binding affinity

is low

Fulvestrant (ICI

182780) down-

regulates androgen

receptor expression

and diminishes

androgenic responses

in LNCaP human

prostate cancer cells

Progesterone

Receptor (PR)

No significant binding

reported
-
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Glucocorticoid

Receptor (GR)

No significant binding

reported
-

Mineralocorticoid

Receptor (MR)

No significant binding

reported
-

Experimental Protocols
To assess the cross-reactivity of compounds with various hormone receptors, two primary

experimental methodologies are widely employed: competitive binding assays and reporter

gene assays.

Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a known, labeled ligand for

binding to a specific receptor. The output is typically an IC50 value (the concentration of the

test compound that displaces 50% of the labeled ligand), which can be converted to an

inhibition constant (Ki) to reflect the binding affinity.

Methodology:

Receptor Preparation: A source of the target hormone receptor is required. This can be in the

form of purified recombinant receptor protein, or cell lysates from cell lines engineered to

overexpress the receptor of interest.

Labeled Ligand: A high-affinity ligand for the target receptor is labeled with a radioactive

isotope (e.g., ³H) or a fluorescent tag.

Competition Reaction: The receptor preparation is incubated with a fixed concentration of the

labeled ligand and varying concentrations of the unlabeled test compound.

Separation of Bound and Free Ligand: After incubation, the receptor-bound labeled ligand is

separated from the unbound labeled ligand. Common methods include filtration through a

membrane that retains the receptor-ligand complex or scintillation proximity assay (SPA)

beads.
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Quantification: The amount of bound labeled ligand is quantified using a scintillation counter

(for radiolabeled ligands) or a fluorescence plate reader (for fluorescently labeled ligands).

Data Analysis: The data is plotted as the percentage of bound labeled ligand versus the

concentration of the test compound. The IC50 value is determined from this curve.

Reporter Gene Assay
This cell-based assay measures the functional consequence of a ligand binding to its receptor,

which is the activation or inhibition of gene transcription.

Methodology:

Cell Line and Plasmids: A suitable mammalian cell line is used. These cells are transiently or

stably transfected with two key plasmids:

Receptor Expression Plasmid: This plasmid drives the expression of the hormone receptor

of interest (e.g., AR, PR, GR, or MR).

Reporter Plasmid: This plasmid contains a reporter gene (e.g., luciferase or β-

galactosidase) under the control of a promoter that has hormone response elements

(HREs) specific for the receptor being tested.

Cell Treatment: The transfected cells are treated with varying concentrations of the test

compound. Control treatments include a vehicle (negative control) and a known agonist for

the receptor (positive control).

Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are

lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a

luminometer is used to measure light output after the addition of a luciferase substrate.

Data Analysis: The reporter gene activity is plotted against the concentration of the test

compound to generate a dose-response curve, from which the EC50 (for agonists) or IC50

(for antagonists) can be determined.

Visualizations
Experimental Workflow for Competitive Binding Assay
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Caption: Workflow of a competitive hormone receptor binding assay.

Signaling Pathway of Estrogen Receptor Alpha (ERα)
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Caption: Simplified signaling pathway of Estrogen Receptor Alpha.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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